molecular formula C10H20N2O2 B030254 (S)-1-N-Boc-2-Methylpiperazine CAS No. 169447-70-5

(S)-1-N-Boc-2-Methylpiperazine

Cat. No.: B030254
CAS No.: 169447-70-5
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-QMMMGPOBSA-N
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Description

(S)-1-N-Boc-2-Methylpiperazine is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the second position of the piperazine ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-2-Methylpiperazine typically involves the protection of the nitrogen atom in 2-methylpiperazine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Boc-2-Methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction Reactions: The methyl group at the second position can undergo oxidation to form corresponding alcohols or ketones.

    Coupling Reactions: The compound can participate in coupling reactions with electrophiles or nucleophiles to form new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Reagents like palladium catalysts and bases such as sodium hydride are often employed.

Major Products Formed

    Substitution Reactions: Deprotected piperazine derivatives.

    Oxidation Reactions: Alcohols or ketones at the second position.

    Coupling Reactions: Various substituted piperazine derivatives.

Scientific Research Applications

(S)-1-N-Boc-2-Methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-2-Methylpiperazine depends on its specific application. In pharmaceutical research, it often acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group provides stability during synthetic transformations and can be removed to reveal the active piperazine moiety, which interacts with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the specific drug or compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

    1-N-Boc-Piperazine: Lacks the methyl group at the second position.

    2-Methylpiperazine: Does not have the Boc protecting group.

    1-N-Boc-4-Methylpiperazine: Methyl group is at the fourth position instead of the second.

Uniqueness

(S)-1-N-Boc-2-Methylpiperazine is unique due to the presence of both the Boc protecting group and the methyl group at the second position. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (2S)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRVIMZZZVHMP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435290
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-70-5
Record name 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-methylpiperazine-1-carboxylate
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Synthesis routes and methods I

Procedure details

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (3.0 g, 8.97 mmol) was dissolved in MeOH (30 mL) and purged with nitrogen for 5 min. 10% palladium on charcoal (300 mg) was added, and the reaction mixture was hydrogenated at room temperature for 2 h. The mixture was then filtered through Celite and the clear filtrate was concentrated under reduced pressure to obtain tert-butyl 2-methylpiperazine-1-carboxylate (2.1 g, crude), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 4.23-4.15 (m, 1H), 3.82-3.77 (m, 1H), 3.01-2.88 (m, 3H), 2.78-2.75 (m, 1H), 2.71-2.63 (m, 1H), 1.47 (s, 9H), 1.22-1.21 (m, 3H). MS (ESI) m/z: Calculated for C10H20N2O2: 200.15. found: 201.0 (M+H)+
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 85 parts of (1,1-dimethylethyl) 2-methyl-4-(phenylmethyl)-1-piperazinecarboxylate and 400 parts of methanol was hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 55 parts (94.6%) of (1,1-dimethylethyl) 2-methyl-1-piperazinecarboxylate as a residue (int. 42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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